molecular formula C15H17F3N6O2 B6772203 1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea

1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea

Cat. No.: B6772203
M. Wt: 370.33 g/mol
InChI Key: RBXIQHHHYADSMD-GXFFZTMASA-N
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Description

1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an oxane ring, and a pyridazine ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxane ring: This can be achieved through a cyclization reaction involving an appropriate diol and a suitable electrophile under acidic or basic conditions.

    Introduction of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.

    Attachment of the trifluoromethyl pyridazine: This can be done through a nucleophilic substitution reaction where a trifluoromethyl group is introduced to the pyridazine ring.

    Formation of the urea linkage: This involves the reaction of an amine with an isocyanate or a carbamate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: The compound may serve as an active pharmaceutical ingredient (API) in the formulation of medications.

    Materials Science: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea is unique due to its combination of functional groups and the presence of a trifluoromethyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N6O2/c1-24-8-9(7-19-24)13-10(3-2-6-26-13)20-14(25)21-12-5-4-11(22-23-12)15(16,17)18/h4-5,7-8,10,13H,2-3,6H2,1H3,(H2,20,21,23,25)/t10-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXIQHHHYADSMD-GXFFZTMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CCCO2)NC(=O)NC3=NN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2[C@H](CCCO2)NC(=O)NC3=NN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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